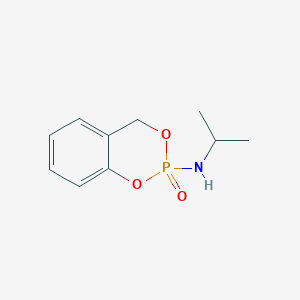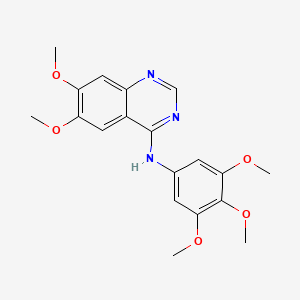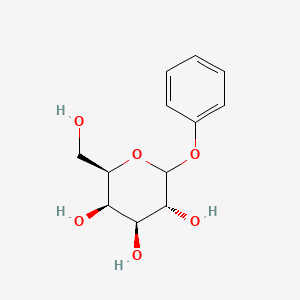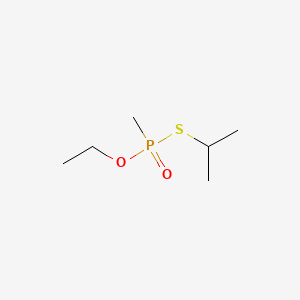
3,4,5-trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a synthetic organic compound that features a trimethoxyphenyl group and a tetrahydronaphthalenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves the following steps:
Formation of the Trimethoxybenzoyl Chloride: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Amidation Reaction: The trimethoxybenzoyl chloride is then reacted with 1,2,3,4-tetrahydronaphthalen-1-amine under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenation reagents or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,4,5-Trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets:
Tubulin Polymerization Inhibition: It binds to the colchicine binding site on tubulin, preventing microtubule formation.
Inhibition of Hsp90 and TrxR: These interactions disrupt cellular processes essential for cancer cell survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
3,4,5-Trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is unique due to its combined structural features of the trimethoxyphenyl and tetrahydronaphthalenyl groups, which confer distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
556015-76-0 |
|---|---|
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C20H23NO4/c1-23-17-11-14(12-18(24-2)19(17)25-3)20(22)21-16-10-6-8-13-7-4-5-9-15(13)16/h4-5,7,9,11-12,16H,6,8,10H2,1-3H3,(H,21,22) |
Clé InChI |
MUWAAARTORCHBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCC3=CC=CC=C23 |
Solubilité |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163037.png)
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)



![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)
![tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid](/img/structure/B14163068.png)


![2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14163083.png)

![Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid](/img/structure/B14163097.png)

